![molecular formula C16H18O4 B14307642 2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) CAS No. 112752-67-7](/img/structure/B14307642.png)
2,2'-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) is a complex organic compound characterized by its unique structure, which includes multiple oxirane (epoxide) groups and a naphthalene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) typically involves the reaction of a naphthalene derivative with epichlorohydrin under basic conditions. The process can be summarized as follows:
Starting Materials: Naphthalene derivative and epichlorohydrin.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The naphthalene derivative is reacted with epichlorohydrin, leading to the formation of the oxirane rings through an epoxidation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) undergoes various chemical reactions, including:
Oxidation: The oxirane rings can be oxidized to form diols.
Reduction: Reduction reactions can open the oxirane rings, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane rings, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane rings under mild conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a cross-linking agent in biomaterials and drug delivery systems.
Medicine: Explored for its role in the development of new therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its reactive oxirane groups.
Wirkmechanismus
The mechanism of action of 2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) involves the reactivity of its oxirane rings. These rings can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets. The pathways involved include:
Epoxide Ring-Opening: The oxirane rings can be opened by nucleophiles, leading to the formation of new bonds and functional groups.
Cross-Linking: The compound can form cross-links with other molecules, enhancing the mechanical properties of materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol diglycidyl ether: Similar in structure but with a butane backbone instead of a naphthalene core.
Bisphenol A diglycidyl ether: Contains a bisphenol A core with oxirane groups, commonly used in epoxy resins.
Epichlorohydrin: A simpler compound with a single oxirane ring, used as a precursor in the synthesis of more complex epoxides.
Uniqueness
2,2’-[5,8-Dihydronaphthalene-1,4-diylbis(oxymethylene)]bis(oxirane) is unique due to its naphthalene core, which imparts distinct chemical and physical properties. This structure allows for enhanced rigidity and stability, making it suitable for applications requiring robust materials.
Eigenschaften
CAS-Nummer |
112752-67-7 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
2-[[4-(oxiran-2-ylmethoxy)-5,8-dihydronaphthalen-1-yl]oxymethyl]oxirane |
InChI |
InChI=1S/C16H18O4/c1-2-4-14-13(3-1)15(19-9-11-7-17-11)5-6-16(14)20-10-12-8-18-12/h1-2,5-6,11-12H,3-4,7-10H2 |
InChI-Schlüssel |
CEJYJGUOUSRRMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2=C(C=CC(=C21)OCC3CO3)OCC4CO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Methyl-4-[(prop-1-en-2-yl)oxy]benzene](/img/structure/B14307573.png)
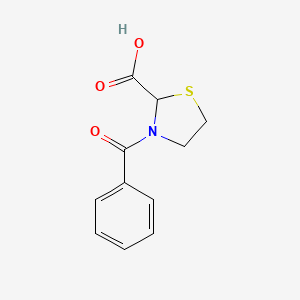
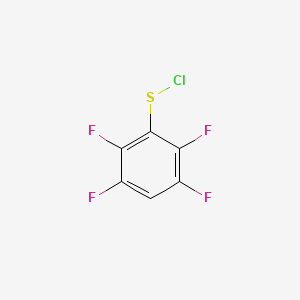
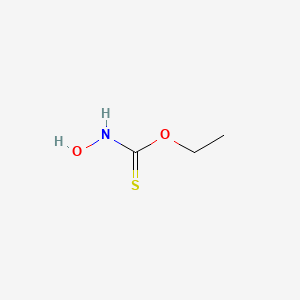
![1,4,8,11-Tetraazacyclotetradecane-5,7-dione, 6-[(4-nitrophenyl)methyl]-](/img/structure/B14307610.png)
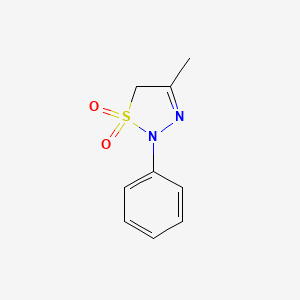

![Bicyclo[4.1.0]hepta-1(6),3-diene-2,5-dione](/img/structure/B14307635.png)
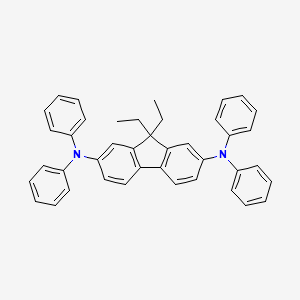
![Diphenyl [2-(1,3-benzothiazol-2-yl)ethenyl]phosphonate](/img/structure/B14307648.png)

![Bis[4-(hydroxymethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14307653.png)
